
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is an organic compound with the molecular formula C16H17NO It features a phenyl group and a pyridinyl group attached to a pentenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol typically involves the reaction of pyridine derivatives with phenyl-substituted alkenes. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl-substituted alkene under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pyridinyl ketones or aldehydes.
Reduction: Formation of 1-phenyl-1-(pyridin-2-yl)pentanol.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(pyridin-2-yl)ethanol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-(pyridin-2-yl)but-3-en-1-ol: Similar structure but with a different position of the double bond.
1-Phenyl-1-(pyridin-2-yl)propan-2-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is unique due to its specific combination of phenyl and pyridinyl groups attached to a pentenol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C16H17NO |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-phenyl-1-pyridin-2-ylpent-4-en-1-ol |
InChI |
InChI=1S/C16H17NO/c1-2-3-12-16(18,14-9-5-4-6-10-14)15-11-7-8-13-17-15/h2,4-11,13,18H,1,3,12H2 |
InChI-Schlüssel |
JNMPKWJSGXWVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


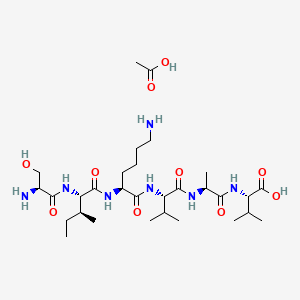
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
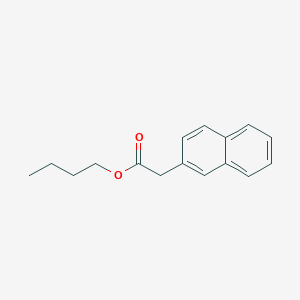
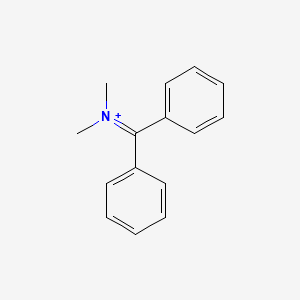

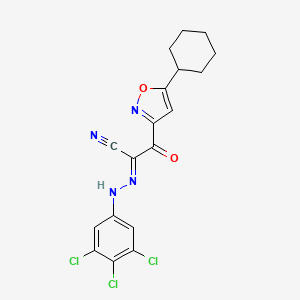
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
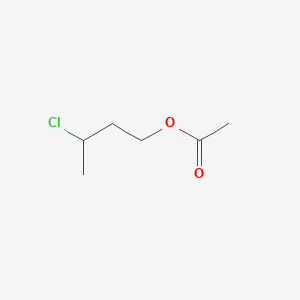
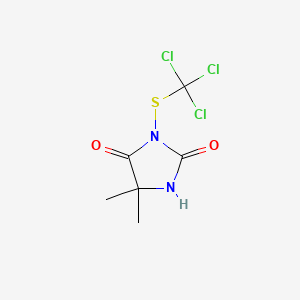
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
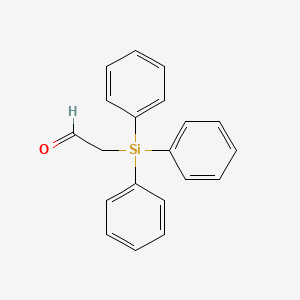
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
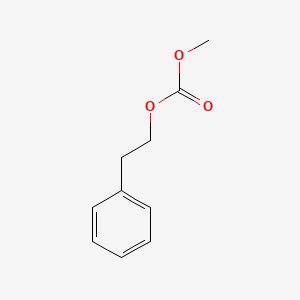
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
